Statil
Descripción general
Descripción
Statil, also known as Ponalrestat, is a selective inhibitor for aldose reductase . It demonstrates selectivity for aldose reductase 2 over aldose reductase 1 . Statil has been shown to prevent diabetes-induced alterations of the cardiovascular system . It is primarily used to study aldose reductase function in vitro . In breast cancer and lung cancer cells, statil inhibits cell growth and proliferation and induces apoptosis .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition and Diabetic Complications
Statil, an aldose reductase inhibitor, has been studied for its effects on diabetic complications. In one study, it was found to significantly reduce the accumulation of sorbitol and fructose in the kidneys of diabetic rats, suggesting its potential in managing diabetes-related kidney issues (Sochor, Kunjara, & Mclean, 1988). Another investigation revealed that Statil did not improve symptoms of diabetic autonomic neuropathy, challenging its effectiveness in this specific complication (Faes et al., 2004).
Impact on Axonal Transport in Diabetic Rats
The impact of Statil on axonal transport in diabetic rats was studied, with findings showing that treatment with Statil prevented deficits in the accumulation of choline acetyltransferase activity in the sciatic and vagal nerves. This suggests a protective role against diabetic neuropathy (Tomlinson, Townsend, & Fretten, 1985).
Effects on Peripheral Nerves and Lens in Diabetes
In a long-term study on diabetic rats, Statil was found to attenuate elevated sugar levels and polyols in sciatic nerves. The study also observed that combined treatment with Statil and insulin could reduce cataract formation in diabetic animals (Willars et al., 1988).
Influence on Substance P Axonal Transport and Tissue Contents
Research on the effects of Statil on axonal transport of substance P-like immunoreactivity (SPLI) in diabetic rats showed that Statil treatment prevented the depletion of myo-inositol and attenuated the accumulation of sorbitol and fructose in sciatic nerves. This points to its possible role in mitigating diabetic neuropathy-related issues (Robinson et al., 1987).
Metabolic Profiling and Statin Use
A study on the molecular effects of statin therapy, including Statil, on metabolic pathways showed extensive lipid changes beyond low-density lipoprotein cholesterol (LDL-C) reduction. However, the study found minimal effects on amino acids, suggesting a targeted impact of statins on specific metabolic pathways (Würtz et al., 2016).
Kidney Structure, Function, and Polyol Accumulation
A study examining the effects of Statil on kidney structure and function in diabetic rats found no significant effect on renal sorbitol concentrations or changes in renal morphology and function. This indicates the need for further research to understand the role of Statil in renal complications associated with diabetes (Faiman, Ganguly, Mehta, & Thliveris, 1993).
Mecanismo De Acción
Target of Action
Statil, also known as Atorvastatin, is a member of the statin class of medications. Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
Statil acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Statil affects several biochemical pathways. It reduces the endogenous production of cholesterol, leading to a decrease in the levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), both of which are involved in lipid metabolism and transport . Additionally, statins have been shown to affect mitochondrial function, including the reduction of coenzyme Q10 level, inhibition of respiratory chain complexes, induction of mitochondrial apoptosis, dysregulation of Ca2+ metabolism, and carnitine palmitoyltransferase-2 expression .
Pharmacokinetics
Statil, like other statins, has certain pharmacokinetic characteristics that influence its bioavailability. It is absorbed orally in a variable range . The overall dependence of statin metabolites on renal elimination is modest, with atorvastatin being the lowest at <2% .
Result of Action
The primary result of Statil’s action is a reduction in abnormal cholesterol and lipid levels, which ultimately reduces the risk of cardiovascular disease . Several studies demonstrate that the use of statins is associated with both a reduction in LDL levels and cardiovascular disease risk . Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal cardiovascular disease, as well as the need for surgical revascularization or angioplasty following a heart attack .
Action Environment
The action of Statil can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions, especially at the metabolism level . Also, the patient’s diet, lifestyle, and overall health status can affect the drug’s efficacy and stability. It’s important to note that while Statil is generally well-tolerated, some patients may experience side effects such as muscle aches .
Safety and Hazards
While Statil is generally considered safe, like all drugs, it can have side effects. The most common side effects of statins, the class of drugs to which Statil belongs, are muscle aches and feeling tired . Other side effects that aren’t as common are headaches, constipation, diarrhea, and sleep problems . Rarely, they may cause liver damage .
Propiedades
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFFDOJUKLQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045665 | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ponalrestat | |
CAS RN |
72702-95-5 | |
Record name | Ponalrestat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PONALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.